(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:
- Formation of the benzothiazole core through cyclization reactions.
- Introduction of the sulfonyl and sulfamoyl groups via sulfonation and sulfamoylation reactions.
- Coupling reactions to attach the benzamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzothiazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them promising candidates for drug development.
Medicine
In medicine, this compound could be explored for its pharmacological activities. Studies may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability, conductivity, or mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-(N,N-dimethylsulfamoyl)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide include other benzothiazole derivatives with sulfonyl and sulfamoyl groups. Examples include:
- 2-(4-sulfamoylphenyl)benzothiazole
- 6-(methylsulfonyl)-2-phenylbenzothiazole
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure may confer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S3/c1-5-12-23-17-11-10-16(30(4,25)26)13-18(17)29-20(23)21-19(24)14-6-8-15(9-7-14)31(27,28)22(2)3/h6-11,13H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDDSCXCOUIBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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